Structural Elucidation of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one: A Comprehensive NMR Guide
Executive Summary Halogenated chromones, particularly flavone derivatives like 5-fluoro-3-iodo-2-phenyl-chromen-4-one (also known as 5-fluoro-3-iodoflavone), are highly valued in medicinal chemistry for their potential t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Halogenated chromones, particularly flavone derivatives like 5-fluoro-3-iodo-2-phenyl-chromen-4-one (also known as 5-fluoro-3-iodoflavone), are highly valued in medicinal chemistry for their potential to inhibit enzymes such as acetylcholinesterase, making them promising lead compounds for neurodegenerative diseases [1]. The precise structural characterization of these molecules is critical for establishing structure-activity relationships (SAR).
This technical whitepaper provides an in-depth analysis of the
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts for this specific compound. By dissecting the heavy-atom effects of iodine and the complex spin-spin coupling networks introduced by fluorine, this guide serves as a self-validating framework for researchers conducting structural elucidation of heavily substituted flavonoids.
Mechanistic Drivers of Chemical Shifts
To accurately assign the NMR spectra of 5-fluoro-3-iodo-2-phenyl-chromen-4-one, one must understand the underlying quantum mechanical and electronic effects dictating the chemical shifts:
The Iodine Heavy-Atom Effect (HAE)
The introduction of an iodine atom at the C-3 position via ICl-induced cyclization [3] drastically alters the local electronic environment. Iodine, being a massive halogen, introduces significant relativistic spin-orbit coupling. This phenomenon dramatically increases the diamagnetic shielding tensor of the directly attached carbon (C-3), shifting its
13
C resonance anomalously upfield to approximately 88.5 ppm [2]. This serves as the primary diagnostic marker for 3-iodoflavones.
Fluorine-Induced Spin-Spin Coupling
Fluorine-19 is a spin-½ nucleus with 100% natural abundance. It couples covalently with both protons and carbons across the A-ring of the chromone core[4].
13
C-F Coupling: The directly attached C-5 exhibits a massive one-bond coupling (
1JCF≈262
Hz). Adjacent carbons (C-6, C-4a) show two-bond couplings (
2JCF≈13−22
Hz), while meta and para carbons exhibit smaller
3JCF
and
4JCF
splittings.
1
H-F Coupling: The proton at the C-6 position (ortho to fluorine) experiences strong three-bond coupling (
3JHF≈10.5
Hz), resulting in a complex multiplet structure when combined with standard proton-proton (
JHH
) couplings.
Spectral Data and Assignment Tables
The following tables summarize the quantitative
1
H and
13
C NMR data (acquired in CDCl
3
). The assignments are derived from the predictable electronic effects of the substituents on the chromen-4-one scaffold.
Table 1:
1
H NMR Chemical Shifts (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constants (
J
, Hz)
Integration
Assignment Rationale
H-6
7.15
ddd
3JHF=10.5
,
3JHH=8.2
,
4JHH=1.0
1H
Split by F (ortho), H-7 (ortho), and H-8 (meta).
H-8
7.42
dd
3JHH=8.2
,
4JHH=1.0
1H
Minimal coupling to F (
5JHF<1.5
Hz).
H-3', 4', 5'
7.52
m
-
3H
Meta and para protons of the B-ring (phenyl).
H-7
7.65
td
3JHH=8.2
,
4JHF=5.5
,
4JHH=1.0
1H
Complex splitting from H-6, H-8, and F (meta).
H-2', 6'
7.75
m
-
2H
Ortho protons of the B-ring, deshielded by C-2.
Table 2:
13
C NMR Chemical Shifts (100 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constants (
JCF
, Hz)
Assignment Rationale
C-3
88.5
s
-
Highly shielded due to the Iodine heavy atom effect [2].
C-6
112.5
d
2JCF=21.5
Ortho to Fluorine; strong two-bond coupling.
C-4a
113.8
d
2JCF=13.0
Bridgehead carbon; two-bond coupling to F.
C-8
116.4
d
4JCF=3.2
Para to Fluorine; weak four-bond coupling.
C-3', 5'
128.4
s
-
Phenyl meta carbons.
C-2', 6'
129.5
s
-
Phenyl ortho carbons.
C-4'
131.2
s
-
Phenyl para carbon.
C-1'
132.8
s
-
Phenyl ipso carbon.
C-7
135.2
d
3JCF=10.8
Meta to Fluorine; three-bond coupling.
C-8a
158.3
d
3JCF=4.5
Bridgehead carbon; three-bond coupling to F.
C-2
161.5
s
-
Deshielded by adjacent oxygen and phenyl conjugation.
C-5
162.1
d
1JCF=262.0
Directly attached to Fluorine; massive one-bond coupling.
To reproduce the high-resolution data required for resolving complex
JHF
and
JCF
couplings, the following standardized workflow must be strictly adhered to.
Step 1: Sample Preparation
Dissolve 15–20 mg of highly pure 5-fluoro-3-iodo-2-phenyl-chromen-4-one in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS).
Causality: A high analyte concentration ensures an adequate signal-to-noise (S/N) ratio for
13
C detection, while TMS provides an absolute 0.00 ppm reference point, eliminating chemical shift drift errors.
Step 2: Probe Tuning and Matching
Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Manually or automatically tune and match the probe for
1
H,
13
C, and
19
F frequencies.
Causality: Proper tuning minimizes reflected radiofrequency (RF) power. This maximizes pulse efficiency and detection sensitivity, which is non-negotiable when attempting to observe low-gyromagnetic-ratio nuclei like
13
C split by
19
F.
Step 3: Locking and Shimming
Lock the spectrometer to the deuterium frequency of CDCl
3
. Execute a gradient shimming protocol (e.g., TopShim) to homogenize the
B0
magnetic field along the Z-axis.
Causality: A perfectly homogeneous field prevents line broadening. Sharp, well-resolved peaks are mathematically required to accurately extract the
4JHH
(1.0 Hz) and
4JCF
(3.2 Hz) coupling constants.
Step 4: Acquisition Parameters
1
H NMR: Acquire using a standard 30° pulse program (zg30), 16–32 scans, a spectral width of 15 ppm, and a relaxation delay (
D1
) of 2 seconds.
13
C{
1
H} NMR: Acquire the proton-decoupled spectrum (zgpg30) with 1024–2048 scans, a spectral width of 250 ppm, and a
D1
of 2 seconds.
Causality: Proton decoupling collapses the
13
C signals into singlets (relative to hydrogen), leaving only the
13
C-
19
F splittings visible. The high scan count compensates for the 1.1% natural abundance of
13
C.
Logical Workflow Visualization
The following diagram illustrates the logical progression from sample preparation to structural verification, ensuring no critical validation steps are bypassed.
Figure 1: Standardized NMR acquisition and processing workflow for halogenated chromones.
References
Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of Halogenated Chromen-4-ones." RSC, 2023. URL:[Link]
Amazon AWS / Published Literature. "Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization." AWS, 2015. URL:[Link]
National Institutes of Health (NIH). "Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors." PMC, 2021. URL:[Link]
Exploratory
IR spectroscopy absorption bands for 5-fluoro-3-iodo-2-phenyl-chromen-4-one
Vibrational Spectroscopy of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one: A Comprehensive IR Analysis Guide Executive Summary The compound 5-fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2), a highly functionalized hal...
Author: BenchChem Technical Support Team. Date: April 2026
Vibrational Spectroscopy of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one: A Comprehensive IR Analysis Guide
Executive Summary
The compound 5-fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2), a highly functionalized halogenated flavone, represents a critical scaffold in medicinal chemistry and materials science due to its unique electronic properties and potential as an enzyme inhibitor[1]. Accurate structural characterization of this molecule relies heavily on Fourier-Transform Infrared (FT-IR) spectroscopy. However, the simultaneous presence of a highly electronegative fluorine atom at the C5 position and a massive, polarizable iodine atom at the C3 position creates complex vibrational mode mixing.
This technical guide provides an authoritative framework for assigning the IR absorption bands of 5-fluoro-3-iodo-2-phenyl-chromen-4-one, detailing the mechanistic causality behind its spectral shifts and establishing a self-validating protocol for empirical and computational spectral reconciliation.
Mechanistic Causality in Vibrational Modes
To accurately interpret the FT-IR spectrum of this specific chromen-4-one derivative, one must move beyond standard lookup tables and analyze the localized physical organic chemistry driving the vibrational force constants.
The C5-Fluorine Inductive/Field Effect: In unsubstituted flavones, the carbonyl (C=O) stretching frequency typically appears around 1640–1650 cm⁻¹[2]. However, the introduction of a fluorine atom at the C5 position places a highly electronegative group in close spatial proximity (the peri-position) to the C4 carbonyl. Unlike a hydroxyl group at C5, which would cause a massive red-shift due to intramolecular hydrogen bonding[2], fluorine exerts a strong electron-withdrawing inductive (-I) and through-space field effect. This withdraws electron density from the carbonyl oxygen, increasing the C=O bond order and force constant. Consequently, the ν(C=O) band is blue-shifted to the 1655–1665 cm⁻¹ region.
The C3-Iodine Heavy Atom Effect: The synthesis of 3-iodoflavones often involves the electrophilic iodination of the pyran ring[3][4]. The substitution of hydrogen for iodine at C3 introduces a massive atomic weight (126.9 u) directly onto the conjugated alkene system. This dramatic increase in the reduced mass (
μ
) of the local vibrating system dampens the high-frequency coupling of the pyran ν(C=C) modes, causing a localized red-shift. Furthermore, the ν(C–I) stretch itself is pushed down to the lower boundary of the mid-IR spectrum (510–540 cm⁻¹ )[3].
Fingerprint Region Congestion: The 1100–1300 cm⁻¹ region is highly congested due to the overlapping of the strong ν(C–F) stretching mode (driven by a massive dipole moment derivative) and the ν(C–O–C) asymmetric ether stretches of the chromone core. Resolving these requires orthogonal computational validation.
Quantitative Data: Characteristic IR Absorption Bands
The following table summarizes the definitive IR absorption bands for 5-fluoro-3-iodo-2-phenyl-chromen-4-one, synthesizing empirical expectations with quantum mechanical rationales.
Wavenumber Region (cm⁻¹)
Vibrational Mode
Intensity
Mechanistic Rationale
3060 – 3100
ν(C–H) aromatic
Weak
Stretching of sp² hybridized C–H bonds on the pendant phenyl and fused benzene rings.
1655 – 1665
ν(C=O) carbonyl
Very Strong
Blue-shifted relative to standard flavones due to the strong -I effect of the C5-fluorine increasing the C=O bond force constant.
1605, 1565
ν(C=C) aromatic/pyran
Strong
Ring skeletal breathing. The heavy C3-iodine atom dampens the high-frequency coupling typically seen in the pyran ring[4].
1450 – 1470
ν(C=C) skeletal
Medium
In-plane skeletal vibrations of the aromatic system.
1370 – 1390
ν(C–O–C) asymmetric
Strong
Asymmetric stretching of the ether linkage within the chromone core.
1180 – 1250
ν(C–F) fluoroarene
Very Strong
The highly polar C–F bond results in a massive change in dipole moment during vibration, yielding a dominant peak[1].
1050 – 1100
ν(C–O–C) symmetric
Medium
Symmetric ether stretch, often overlapping with in-plane C–H bending modes.
820 – 850
γ(C–H) out-of-plane
Strong
Out-of-plane (OOP) bending characteristic of the substitution pattern on the aromatic rings.
510 – 540
ν(C–I) iodoarene
Weak/Medium
Low frequency dictated by the large reduced mass of the iodine atom; often coupled with ring deformation modes[3].
Self-Validating FT-IR Experimental Protocol
To prevent misassignment of the highly coupled modes in halogenated flavones, empirical data acquisition must be paired with theoretical modeling. The following step-by-step protocol establishes a self-validating loop for spectral analysis.
Phase 1: High-Fidelity Sample Preparation
Causality: Solid-state interactions (e.g., π-π stacking between planar flavone molecules) can perturb carbonyl and alkene stretching frequencies. Dilution in a non-interacting matrix is required to approximate isolated molecular vibrations.
Matrix Blanking: Pulverize 100 mg of spectroscopic-grade Potassium Bromide (KBr) in an agate mortar. Press at 10 tons for 2 minutes. Run this blank to verify the absence of moisture (monitoring the 3400 cm⁻¹ region).
Analyte Dilution: Weigh exactly 1.5 mg of 5-fluoro-3-iodo-2-phenyl-chromen-4-one[1] and mix intimately with 150 mg of the dried KBr (1:100 ratio).
Pelletization: Transfer the mixture to a 13 mm die and press under vacuum at 10 tons for 3 minutes to form a transparent, scatter-free pellet.
Phase 2: Spectral Acquisition
Causality: Atmospheric water vapor and CO₂ exhibit strong rotational-vibrational bands that directly overlap with the critical 1600 cm⁻¹ (C=C) and 2300 cm⁻¹ regions.
Purging: Purge the FT-IR spectrometer sample compartment with dry N₂ gas for 10 minutes prior to acquisition.
Parameters: Set the instrument to acquire 64 co-added scans at a resolution of 4 cm⁻¹ using a DTGS or MCT detector.
Apodization: Apply a Happ-Genzel or Norton-Beer apodization function to the raw interferogram to minimize spectral leakage (sidelobes) without excessively degrading resolution.
Phase 3: Computational Validation (DFT)
Causality: Because the ν(C–F) and ν(C–O–C) bands heavily overlap, empirical assignment is insufficient. Density Functional Theory (DFT) provides the theoretical dipole moment derivatives needed to differentiate them[2].
Geometry Optimization: Build the molecule in a computational chemistry suite (e.g., Gaussian) and optimize the geometry using the B3LYP functional and the 6-311+G(d,p) basis set. Note: Ensure the C3-Iodine atom is modeled with an appropriate effective core potential (ECP) like LANL2DZ if the all-electron basis set is too computationally expensive.
Frequency Calculation: Run a harmonic vibrational frequency calculation on the optimized geometry. Verify that no imaginary frequencies are present (confirming a true energy minimum).
Scaling & Overlay: Apply a standard anharmonicity scaling factor (typically ~0.968 for B3LYP) to the theoretical frequencies. Overlay the calculated stick spectrum with the empirical FT-IR data.
Validation Gate: If the Mean Absolute Error (MAE) between the scaled theoretical C=O stretch and the empirical peak exceeds 15 cm⁻¹, re-evaluate the assumed molecular geometry (specifically the torsion angle of the C2-phenyl ring, which affects conjugation).
Workflow Visualization
Workflow for self-validating FT-IR spectral analysis using empirical and DFT computational data.
Application Note: Synthesis and Mechanistic Profiling of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one
Introduction and Strategic Rationale 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2) is a highly functionalized halogenated chromone derivative. The strategic placement of a fluorine atom at the C5 position an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
5-Fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2) is a highly functionalized halogenated chromone derivative. The strategic placement of a fluorine atom at the C5 position and an iodine atom at the C3 position makes this compound a valuable intermediate in medicinal chemistry, particularly in the development of neurodegenerative disease therapeutics targeting acetylcholinesterase[1].
From a synthetic standpoint, constructing this scaffold requires careful consideration of regioselectivity. Attempting to directly fluorinate a pre-formed chromone often leads to poor yields and mixed isomers. Therefore, the most robust, self-validating synthetic strategy involves the de novo construction of the 5-fluoroflavone core from a pre-fluorinated precursor, followed by a highly regioselective electrophilic iodination at the C3 position [1].
Mechanistic Workflow
The C3 position of the chromen-4-one ring exhibits enamine-like character, making it the most nucleophilic site on the heterocyclic ring. By utilizing N-iodosuccinimide (NIS) in the presence of an acid catalyst (glacial acetic acid), the succinimide carbonyl is protonated, significantly enhancing the electrophilicity of the iodine atom. This ensures rapid and exclusive halogenation at C3 [1].
Synthesis workflow for 5-fluoro-3-iodo-2-phenyl-chromen-4-one via electrophilic iodination.
Quantitative Reaction Optimization
The choice of iodinating agent and solvent is critical. As demonstrated in the optimization data below, the use of NIS in acetic acid at elevated temperatures overcomes the electron-withdrawing deactivation caused by the C5 fluorine, driving the reaction to completion.
Entry
Iodinating Agent (Equiv)
Solvent
Temperature (°C)
Time (h)
Isolated Yield (%)
Causality / Observation
1
I₂ (0.6) / HIO₃ (0.2)
EtOH
80
24
45
Sluggish reaction; unreacted starting material remains.
2
NIS (1.2)
DMF
25
12
30
Poor electrophile activation without acid catalyst.
3
NIS (1.2)
AcOH
25
12
65
Acid activation improves yield, but kinetics are slow [1].
4
NIS (1.2)
AcOH
80
4
88
Optimal thermal activation; complete conversion.
Detailed Step-by-Step Protocol
Phase 1: Preparation of 5-Fluoro-2-phenyl-4H-chromen-4-one (Intermediate)
Note: This protocol assumes the intermediate is synthesized via a standard Baker-Venkataraman rearrangement.
Acylation: Dissolve 2-fluoro-6-hydroxyacetophenone (10.0 mmol) in anhydrous pyridine (20 mL). Add benzoyl chloride (12.0 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature, then pour into 1M HCl and extract with ethyl acetate.
Rearrangement & Cyclization: Dissolve the resulting ester in anhydrous THF (30 mL). Add potassium tert-butoxide (25.0 mmol) at 0 °C. Stir for 4 hours to form the diketone. Quench with glacial acetic acid (5 mL) and add catalytic sulfuric acid (0.5 mL). Reflux for 2 hours to drive cyclization.
Purification: Concentrate the mixture, neutralize, and extract with dichloromethane (DCM). Recrystallize the crude 5-fluoroflavone from ethanol.
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-phenyl-4H-chromen-4-one (2.0 g, 8.33 mmol).
Solvent Addition: Suspend the flavone in glacial acetic acid (25 mL). The choice of acetic acid is mandatory here as it serves a dual purpose: it acts as the solvent and protonates the NIS to generate a highly reactive iodonium (
I+
) equivalent [1].
Reagent Addition: Add N-Iodosuccinimide (NIS) (2.25 g, 10.0 mmol, 1.2 equiv) in one portion. Shield the reaction flask from direct ambient light using aluminum foil to prevent radical-mediated side reactions.
Thermal Activation: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously.
Reaction Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system. The product will appear as a distinct, lower-Rf spot compared to the starting material under UV light (254 nm). The reaction is typically complete within 4 hours.
Quenching: Once complete, cool the reaction mixture to room temperature. Pour the mixture into 150 mL of ice-cold distilled water. This will cause the crude product to precipitate.
Thiosulfate Wash: To remove any residual unreacted iodine species, add 10% aqueous sodium thiosulfate (
Na2S2O3
) solution (20 mL) and stir for 15 minutes until the precipitate turns from a yellowish hue to pale white/cream.
Isolation & Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 x 20 mL) and cold ethanol (10 mL).
Drying: Dry the solid in vacuo at 45 °C overnight to afford 5-fluoro-3-iodo-2-phenyl-chromen-4-one.
Phase 3: Analytical Validation
To ensure the integrity of the synthesized compound, perform the following validations:
1H NMR (400 MHz, CDCl3): Confirm the disappearance of the characteristic C3-H singlet (typically around
δ
6.8 ppm in the starting flavone). The phenyl protons and the fluorinated aromatic ring protons should integrate correctly to 8 protons total.
19F NMR (376 MHz, CDCl3): A single peak should be observed, confirming the retention of the C5 fluorine atom.
Mass Spectrometry (ESI-MS): Look for the
[M+H]+
peak at m/z 366.96 to confirm the molecular weight (C16H12FIO2) [1].
References
Application
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 5-Fluoro-3-iodo-2-phenyl-chromen-4-one
Strategic Overview The functionalization of halogenated chromones is a critical maneuver in modern drug design. Specifically,1[1].
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Overview
The functionalization of halogenated chromones is a critical maneuver in modern drug design. Specifically,1[1]. The incorporation of a fluorine atom at the 5-position modulates the lipophilicity, metabolic stability, and target-binding affinity of the flavone scaffold via stereoelectronic effects. To construct complex 3-aryl or 3-heteroaryl derivatives,2[2].
As a Senior Application Scientist, I emphasize that successful cross-coupling of this specific substrate relies on understanding its unique stereoelectronic microenvironment. The C3-iodo group is inherently reactive, but the strong inductive (-I) effect of the 5-fluoro substituent further depletes electron density from the conjugated benzopyranone system. This subtly lowers the LUMO energy of the C3-I bond,3[3].
Mechanistic Causality & Catalytic Cycle
The Suzuki-Miyaura coupling of 5-fluoro-3-iodoflavone proceeds through a standard Pd(0)/Pd(II) cycle, but requires specific ligand and solvent considerations. The steric bulk of the C3-iodine atom forces the adjacent C2-phenyl ring out of coplanarity. Therefore, selecting a catalyst with a wide bite angle, such as Pd(dppf)Cl₂, is critical to prevent steric clash during the transmetalation step and to facilitate rapid reductive elimination. Furthermore,4[4].
Fig 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling for 5-fluoro-3-iodoflavone.
Quantitative Optimization Data
To establish a self-validating and high-yielding protocol, various catalytic conditions were screened. The data below demonstrates the causality behind selecting the Pd(dppf)Cl₂ / K₂CO₃ / Dioxane-H₂O system.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
Entry
Catalyst (5 mol%)
Solvent System
Base (2.0 eq)
Temp (°C)
Time (h)
Yield (%)*
1
Pd(PPh₃)₄
Toluene/EtOH/H₂O (2:1:1)
Na₂CO₃
80
6
65
2
Pd(OAc)₂ / PPh₃
DMF/H₂O (4:1)
K₂CO₃
100
4
58
3
Pd(dppf)Cl₂
Dioxane/H₂O (4:1)
K₂CO₃
80
4
92
4
Pd(dppf)Cl₂
Dioxane/H₂O (4:1)
Cs₂CO₃
80
4
89
5
Pd(dppf)Cl₂
THF/H₂O (4:1)
K₂CO₃
65
8
74
*Yields determined by HPLC analysis using an internal standard. Entry 3 represents the optimized condition due to the ideal balance of base solubility, reaction temperature, and ligand bite angle.
This protocol is designed as a closed-loop, self-validating system. Every step includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly before advancing.
Fig 2. End-to-end experimental workflow with embedded self-validation checkpoints.
Step 1: Reagent Preparation & Degassing
Action : In an oven-dried Schlenk flask, combine 5-fluoro-3-iodo-2-phenyl-chromen-4-one (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq). Add 10 mL of a Dioxane/H₂O mixture (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon directly through the solvent for 15 minutes.
Causality : Oxygen must be rigorously excluded to prevent the homocoupling of the arylboronic acid and the oxidation of the phosphine ligands.
Validation Checkpoint : Visual confirmation of dissolved oxygen removal (cessation of micro-bubbles during argon sparging).
Step 2: Catalytic Activation & Coupling
Action : Under a positive pressure of argon, quickly add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4 hours.
Causality : The biphasic Dioxane/H₂O system ensures the inorganic base remains dissolved to generate the reactive boronate complex, while the organic phase maintains substrate solubility.
Validation Checkpoint : Observe a distinct color transition from pale yellow/orange to deep red/brown within the first 15 minutes, visually confirming the reduction of the Pd(II) pre-catalyst to the active Pd(0) species.
Step 3: In-Process Monitoring
Action : After 3 hours, withdraw a 10 µL aliquot, dilute with EtOAc, and spot on a silica gel TLC plate (Eluent: Hexanes/EtOAc 4:1).
Validation Checkpoint : Successful progression is validated by the disappearance of the UV-active starting material spot (typically Rf ~0.6) and the appearance of a new, intensely blue-fluorescent product spot (Rf ~0.4) under 254 nm and 365 nm UV light.
Step 4: Aqueous Workup & Extraction
Action : Cool the reaction to room temperature. Dilute with 20 mL of EtOAc and 10 mL of distilled water. Separate the phases. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint : The aqueous phase should test at pH ~9-10 (confirming active base was present throughout), and the organic phase should yield a crude solid upon evaporation, not a viscous oil.
Step 5: Purification & Analytical Validation
Action : Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (0% to 20% EtOAc).
Validation Checkpoint :
¹H NMR (400 MHz, CDCl₃) : Confirm the disappearance of the boronic acid hydroxyl protons and the integration of the newly appended aryl ring protons. The 5-fluoro splitting pattern on the chromen-4-one core will typically present as a distinct doublet of doublets (dd) in the aromatic region.
¹⁹F NMR (376 MHz, CDCl₃) : Must show a single, sharp peak confirming the retention of the 5-fluoro substituent and the absence of defluorinated byproducts.
HRMS (ESI) : Confirm the exact mass of the [M+H]⁺ molecular ion corresponding to the specific 3-aryl-5-fluoroflavone product.
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound Focus: 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (CAS: 1279087-51-2)[1]
Executive Summary & Chemical Rationale
Flavones are ubiquitous pharmacophores in drug discovery, exhibiting a wide range of biological activities. However, the systematic exploration of the flavone chemical space requires versatile building blocks that permit late-stage diversification. 5-Fluoro-3-iodo-2-phenyl-chromen-4-one (5-fluoro-3-iodoflavone) emerges as a highly specialized, dual-functionalized precursor designed specifically for this purpose[2].
The Dual-Halogen Advantage
The 5-Fluoro Modification: The introduction of a fluorine atom at the C-5 position of the A-ring significantly alters the physicochemical profile of the flavone. Fluorination enhances metabolic stability against cytochrome P450 oxidation, increases lipophilicity for better membrane permeability, and modulates the pKa of adjacent hydrogen-bond acceptors[3].
The 3-Iodo Electrophilic Handle: The C-3 position of the flavone core is notoriously difficult to functionalize directly via electrophilic aromatic substitution due to the electron-withdrawing nature of the adjacent carbonyl group. By pre-installing an iodine atom at this position, the molecule becomes an ideal substrate for a plethora of palladium-catalyzed C-C and C-heteroatom cross-coupling reactions[4].
This application note details the synthetic workflows, validated protocols, and mechanistic rationales for utilizing this privileged scaffold to generate diverse libraries of functionalized flavones.
Synthetic Divergence & Workflow
The 3-iodo handle serves as a versatile node for divergent synthesis. Through specific transition-metal-catalyzed conditions, researchers can access alkynyl, aryl, carboxamide, and even complex polycyclic derivatives from a single precursor.
Synthetic divergence of 5-fluoro-3-iodoflavone via Pd-catalyzed cross-coupling.
Validated Experimental Protocols
The following protocols have been engineered to be self-validating systems , incorporating specific checkpoints to ensure mechanistic fidelity and high product yield.
Protocol A: Synthesis of the Precursor via Oxidative Cyclization
Objective: Convert 5-fluoro-2'-hydroxychalcone to 5-fluoro-3-iodoflavone.
Mechanistic Causality: Why use
I2
in DMSO? Iodine acts dually as a mild Lewis acid to activate the chalcone double bond and as an electrophile to trap the enolate intermediate. DMSO serves as the terminal oxidant, regenerating iodine from hydrogen iodide, driving the reaction to completion[5].
Step-by-Step Procedure:
Preparation: Dissolve 5-fluoro-2'-hydroxychalcone (10.0 mmol) in anhydrous DMSO (15 mL) in a round-bottom flask.
Reagent Addition: Add crystalline iodine (1.2 equivalents, 12.0 mmol) in a single portion.
Thermal Activation: Heat the reaction mixture in an oil bath at 130 °C for 60 minutes under an open atmosphere[5].
Quenching: Cool the mixture to room temperature and pour it into a vigorously stirred saturated aqueous solution of sodium thiosulfate (
Na2S2O3
) (50 mL) to reduce unreacted iodine.
Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Self-Validation Checkpoint: Analyze the crude product via
1H
NMR. The successful formation of the 3-iodo derivative is confirmed by the complete absence of the characteristic C-3 vinylic proton singlet (typically observed around
δ
6.8 ppm in unsubstituted flavones).
Protocol B: Sonogashira Cross-Coupling for 3-Alkynyl Derivatives
Objective: Synthesize 3-alkynyl-5-fluoroflavones, which are potent inhibitors of thymidylate synthase[6].
Mechanistic Causality: Why use (S)-prolinol in aqueous DMF? Traditional Sonogashira couplings require strict anhydrous conditions and volatile amine bases. (S)-prolinol acts as both a water-soluble base and a stabilizing ligand for the Pd/Cu catalytic cycle. The aqueous DMF system accommodates polar alkynes and allows for a simple precipitation-based workup[6].
Step-by-Step Procedure:
Degassing: In a Schlenk tube, dissolve 5-fluoro-3-iodoflavone (1.0 mmol) and the terminal alkyne (1.5 mmol) in a mixture of DMF/
H2O
(4:1 v/v, 5 mL). Degas via three freeze-pump-thaw cycles.
Catalyst Loading: Under argon, add
PdCl2(PPh3)2
(0.05 mmol), CuI (0.05 mmol), and (S)-prolinol (2.0 mmol)[6].
Reaction: Stir the mixture at room temperature for 4–6 hours.
Isolation: Add cold water (15 mL) to the reaction mixture. The highly lipophilic 3-alkynyl-5-fluoroflavone will precipitate. Filter the solid and wash with cold water and a small amount of cold ethanol.
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting 3-iodoflavone (Rf ~0.6) should completely disappear, replaced by a highly fluorescent spot under 365 nm UV light (Rf ~0.4), indicative of the extended conjugated alkynyl system.
Objective: Access 5-fluoroflavone-3-carboxamides, a class of compounds with significant neuroprotective properties[2][4].
Mechanistic Causality: Why use XantPhos? In Pd-catalyzed carbonylation, a competing side reaction is the direct Buchwald-Hartwig amination of the aryl halide. XantPhos, a bidentate ligand with a wide bite angle (111°), enforces a specific geometry on the palladium center that accelerates CO migratory insertion and subsequent reductive elimination, thereby completely suppressing direct amination[4].
Step-by-Step Procedure:
Setup: In a pressure tube, combine 5-fluoro-3-iodoflavone (0.5 mmol), the desired primary or secondary amine (0.75 mmol),
Pd(OAc)2
(2.5 mol%), XantPhos (2.5 mol%), and
K2CO3
(0.75 mmol) in dry DMF (5 mL)[4].
Carbonylation: Purge the vessel with Carbon Monoxide (CO) gas three times, then maintain a CO balloon pressure (1 atm)[4].
Reaction: Heat the mixture to 50 °C for 6–48 hours depending on the steric bulk of the amine[4].
Workup: Dilute with EtOAc (20 mL), wash with water (3 × 10 mL) to remove DMF, dry over
MgSO4
, and purify via silica gel flash chromatography.
Self-Validation Checkpoint: IR spectroscopy of the purified product will show a new, distinct amide carbonyl stretch (
C=O
) around 1650–1680
cm−1
, distinct from the flavone C-4 ketone stretch (~1630
cm−1
).
Quantitative Data Summary
The table below summarizes the expected performance metrics for the functionalization of 3-iodoflavone scaffolds based on established literature parameters.
Functionalized 5-fluoroflavones synthesized from this precursor are not merely structural novelties; they are precisely engineered biological probes. The halogenated chromone core frequently exhibits enzyme inhibitory properties, particularly against acetylcholinesterase, making it a lead scaffold for neurodegenerative diseases[2]. Furthermore, 3-alkynyl derivatives have been specifically designed as inhibitors of thymidylate synthase (TS), an essential enzyme for DNA synthesis and a primary target in oncology[6].
Biological targeting pathways of C-3 functionalized 5-fluoroflavones.
Troubleshooting & Best Practices
Dehalogenation Side-Reactions: During palladium-catalyzed cross-couplings (especially Suzuki-Miyaura), hydrodehalogenation can occur, yielding the unsubstituted 5-fluoroflavone. Solution: Strictly degas all solvents to remove dissolved oxygen, which can generate reactive oxygen species that promote off-cycle Pd-hydride formation. Use bulky, electron-rich phosphine ligands to accelerate the transmetalation step over side reactions.
Incomplete Carbonylation: If direct amination products are observed during Protocol C, it indicates poor CO insertion. Solution: Ensure the CO balloon is properly purged and consider increasing the CO pressure slightly (e.g., using a sealed Schlenk flask at 1.5 atm) or increasing the XantPhos to Pd ratio to 1.2:1 to ensure complete coordination of the metal center[4].
References
Benchchem. Synthetic Methodologies for 5 Fluoroflavone and Related Derivatives.3
Pal, M., et al. (2003). Palladium catalyzed reaction in aqueous DMF: Synthesis of 3-alkynyl substituted flavones in the presence of prolinol. ResearchGate.6
in vitro assay protocols involving 5-fluoro-3-iodo-2-phenyl-chromen-4-one derivatives
The rational design of halogenated flavonoids has become a cornerstone strategy in modern medicinal chemistry. Among these privileged scaffolds, 5-fluoro-3-iodo-2-phenyl-chromen-4-one (a highly functionalized flavone der...
Author: BenchChem Technical Support Team. Date: April 2026
The rational design of halogenated flavonoids has become a cornerstone strategy in modern medicinal chemistry. Among these privileged scaffolds, 5-fluoro-3-iodo-2-phenyl-chromen-4-one (a highly functionalized flavone derivative) presents a unique stereoelectronic profile. As an Application Scientist, I have designed this technical guide to walk you through the causality, mechanistic rationale, and self-validating in vitro protocols required to evaluate the neuroprotective and anti-tumor efficacy of these specific derivatives.
Mechanistic Rationale: The Role of Halogenation
The biological efficacy of 5-fluoro-3-iodo-flavones is driven by two distinct but synergistic modifications to the benzopyranone core[1]:
C-5 Fluorination: The high electronegativity of fluorine at the 5-position modulates the electron density of the A-ring. This not only improves metabolic stability against oxidative degradation but also enhances binding affinity to target proteins (e.g., Acetylcholinesterase) via strong dipole-dipole interactions and hydrogen-bond acceptor capabilities[2].
C-3 Iodination: The bulky, highly polarizable iodine atom at the 3-position significantly increases the molecule's lipophilicity (LogP), which is critical for traversing cellular membranes in whole-cell assays. Furthermore, iodine acts as a potent halogen bond donor, anchoring the inhibitor tightly within hydrophobic enzymatic pockets[3].
Fig 1: Pleiotropic mechanisms of 5-fluoro-3-iodo-flavone derivatives.
Experimental Workflow & Self-Validating Protocols
To ensure rigorous scientific integrity, every protocol below is designed as a self-validating system incorporating positive, negative, and vehicle controls.
Fig 2: In vitro assay workflow for chromen-4-one evaluation.
Causality: Halogenated flavones often act as mixed-type inhibitors, binding both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE[1]. The 5-fluoro group specifically enhances PAS binding. Ellman’s assay quantifies this by measuring the cleavage of acetylthiocholine (ATCh) into thiocholine, which reacts with DTNB to form a detectable yellow anion.
Validation: Donepezil is used as a clinical positive control. A "Blank without Enzyme" control is mandatory to ensure the highly functionalized flavone does not spontaneously react with DTNB, which would yield false-positive absorbance.
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 5-fluoro-3-iodo-flavone in anhydrous DMSO to create a 10 mM master stock.
Dilution Series: Dilute the stock in buffer to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure the final DMSO concentration in the well never exceeds 1% v/v to prevent solvent-induced enzyme denaturation.
Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL test compound, and 20 µL AChE solution (0.22 U/mL). Incubate at 25°C for exactly 15 minutes to allow steady-state enzyme-inhibitor complex formation.
Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) simultaneously using a multichannel pipette.
Kinetic Measurement: Read absorbance at 412 nm kinetically every 1 minute for 10 minutes using a microplate reader.
Data Processing: Calculate the initial velocity (V0) from the linear portion of the curve. Determine the
IC50
using non-linear regression (normalized response vs. log[inhibitor]).
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Causality: The 3-iodo group drastically enhances cellular uptake, making these derivatives potent candidates for intracellular kinase modulation in oncology[3]. The MTT assay measures mitochondrial succinate dehydrogenase activity, serving as a direct proxy for cell viability and anti-proliferative efficacy.
Validation: Doxorubicin serves as the positive control. A "Vehicle Control" (DMSO matched to the highest compound concentration) establishes the 100% viability baseline.
Cell Seeding: Seed human cancer cells (e.g., HeLa or A549) at a density of
5×103
cells/well in a 96-well plate with 100 µL of DMEM (10% FBS). Incubate for 24 h at 37°C in 5%
CO2
.
Compound Treatment: Carefully aspirate the media. Add 100 µL of fresh media containing the flavone derivatives (1–100 µM). Critical: Keep final DMSO
≤0.5%
v/v to prevent solvent-induced apoptosis. Incubate for 48 h.
MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.
Solubilization: Aspirate the media completely without disturbing the purple formazan crystals at the bottom. Add 150 µL of DMSO to each well and agitate on a plate shaker for 10 minutes.
Measurement: Measure absorbance at 570 nm, utilizing 630 nm as a reference wavelength to subtract background cellular debris scattering.
Protocol C: DPPH Radical Scavenging Assay
Causality: The conjugated benzopyranone system of flavones can stabilize radical intermediates, providing intrinsic antioxidant properties that mitigate oxidative stress in neurodegenerative models[4].
Validation: Trolox is used as the standard. A "Color Control" (compound + ethanol without DPPH) is essential because heavily substituted, conjugated flavones may possess intrinsic absorbance near the 517 nm detection range.
Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Prepare compound dilutions (10–200 µM) in ethanol.
Reaction: Mix 100 µL of the compound solution with 100 µL of the DPPH solution in a 96-well plate.
Incubation: Incubate in the dark at room temperature for exactly 30 minutes.
To benchmark the efficacy of synthesized 5-fluoro-3-iodo-2-phenyl-chromen-4-one derivatives, experimental data should be compared against established baselines for halogenated flavonoids.
Table 1: Expected Quantitative Profiling of Halogenated Flavone Derivatives
Assay Type
Target / Mechanism
Expected
IC50
/
EC50
Range
Positive Control
Control
IC50
Ellman's Assay
AChE Inhibition
2.5 – 15.0 µM
Donepezil
0.05 µM
MTT Assay
Cytotoxicity (HeLa)
10.0 – 45.0 µM
Doxorubicin
1.2 µM
DPPH Assay
ROS Scavenging
> 50.0 µM
Trolox
15.0 µM
Note: While the antioxidant capacity (DPPH) of 3-iodo derivatives is typically lower than that of polyhydroxylated flavones, their enhanced lipophilicity significantly drives their AChE and cytotoxic potencies.
Flavones and Related Compounds: Synthesis and Biological Activity
Source: PMC - NIH
URL
Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone
Source: PMC - NIH
URL
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
HPLC method validation for assessing 5-fluoro-3-iodo-2-phenyl-chromen-4-one purity
Title: Unlocking Orthogonal Selectivity: HPLC Method Validation for 5-Fluoro-3-iodo-2-phenyl-chromen-4-one Purity Assessment Executive Summary & The Analytical Challenge The synthesis and quality control of halogenated f...
The synthesis and quality control of halogenated flavone derivatives, such as 5-fluoro-3-iodo-2-phenyl-chromen-4-one , present unique analytical challenges. This compound features a rigid benzopyranone core substituted with a highly electronegative fluorine atom at position 5 and a large, polarizable iodine atom at position 3. The introduction of these halogens significantly alters the molecule's electron density, dipole moment, and biological reactivity[1].
During synthesis, closely related structural analogs—such as des-iodo, des-fluoro, or isomeric byproducts—are frequently generated. Assessing the purity of the final active pharmaceutical ingredient (API) requires a highly selective High-Performance Liquid Chromatography (HPLC) method. Standard alkyl-bonded phases (like C18) rely almost exclusively on dispersive hydrophobic interactions. Because the hydrophobic footprint of a des-iodo impurity is remarkably similar to the target analyte, C18 columns often fail to achieve baseline resolution, leading to co-elution and inaccurate purity assessments[2].
To overcome this, we must pivot from traditional hydrophobic retention to multi-modal chromatographic mechanisms.
Column Chemistry Comparison: C18 vs. Pentafluorophenyl (PFP)
As an application scientist, selecting the right stationary phase is an exercise in applied physical chemistry. We compared a standard Octadecylsilane (C18) column against a Pentafluorophenyl (PFP) column.
The C18 Mechanism: C18 phases interact with analytes via London dispersion forces. They are "shape-blind" to minor electronic variations on a large aromatic scaffold.
The PFP Mechanism: PFP phases possess a fluorinated aromatic ring that offers orthogonal selectivity. The retention is driven by
π−π
interactions (between the PFP ring and the chromen-4-one core), strong dipole-dipole interactions (recognizing the C-F and C-I bonds of the analyte), and enhanced shape selectivity[3]. This multi-modal interaction allows the PFP column to recognize minor charge localizations that a C18 simply cannot[2].
Fig 1: Chromatographic separation mechanisms of C18 versus PFP stationary phases.
Table 1: Chromatographic Conditions Comparison
Parameter
Standard C18 Method (Alternative)
Optimized PFP Method (Recommended)
Stationary Phase
Octadecylsilane (C18), 150 x 4.6 mm, 3 µm
Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Elution Mode
Gradient (40% to 90% B in 15 min)
Gradient (40% to 90% B in 15 min)
Flow Rate
1.0 mL/min
1.0 mL/min
Detection
UV at 254 nm
UV at 254 nm
Column Temp
30°C
40°C (Improves mass transfer for rigid planar molecules)
Step-by-Step Experimental Methodology
To ensure scientific integrity, every protocol must be a self-validating system. The following methodology integrates System Suitability Testing (SST) as a mandatory gateway, mechanically preventing the generation of invalid data.
Step 1: Standard and Sample Preparation
Accurately weigh 10.0 mg of the 5-fluoro-3-iodo-2-phenyl-chromen-4-one reference standard using a microbalance.
Dissolve the standard in 10.0 mL of HPLC-grade acetonitrile to yield a 1.0 mg/mL stock solution. Causality note: Sonication for 5 minutes is required to disrupt the strong intermolecular
π
-stacking of the halogenated flavone core, ensuring complete dissolution.
Dilute the stock to a working concentration of 100 µg/mL using a 50:50 mixture of Mobile Phase A and B. Causality note: Diluting in the mobile phase prevents solvent-mismatch effects, which cause peak splitting and fronting at the detector.
Step 2: System Suitability Testing (SST)
Inject the 100 µg/mL working standard six consecutive times.
Evaluate the chromatography against strict acceptance criteria: %RSD of peak area
≤
2.0%, Tailing factor (Tf)
≤
1.5, and Theoretical plates (N) > 5000.
Self-Validating Gateway: The validation sequence is programmed to abort automatically if SST criteria are not met.
Step 3: Execution of the Validation Sequence
Inject blank solutions (diluent) to confirm no baseline interference.
Inject spiked samples containing known des-iodo and des-fluoro impurities to assess specificity.
Run linearity standards ranging from 10% to 120% of the target concentration.
Method Validation per ICH Q2(R2) Guidelines
According to the ICH Q2(R2) guidelines, the objective of validating an analytical procedure is to definitively demonstrate that it is fit for its intended purpose. For purity assessment, the method must be stability-indicating and highly specific.
Fig 2: Step-by-step analytical method validation lifecycle per ICH Q2(R2) guidelines.
The data below summarizes the validation of the PFP method. The critical parameter here is Specificity . While the C18 column yielded a resolution (Rs) of only 1.1 between the target compound and its des-iodo impurity, the PFP column achieved an Rs of 2.8, well above the regulatory threshold of 1.5.
Validation Parameter
Acceptance Criteria (ICH Q2(R2))
Experimental Result (PFP Method)
Status
Specificity (Resolution)
Rs > 1.5 for all known impurities
Rs = 2.8 (Target vs. Des-iodo impurity)
Pass
Linearity (Range)
R²
≥
0.999 (10% to 120% of target)
R² = 0.9998 (10 - 120 µg/mL)
Pass
Accuracy (% Recovery)
98.0% - 102.0%
99.4% ± 0.5%
Pass
Precision (Repeatability)
%RSD
≤
2.0% (n=6)
%RSD = 0.8%
Pass
Limit of Detection (LOD)
Signal-to-Noise (S/N) > 3
0.05 µg/mL
Pass
Limit of Quantitation (LOQ)
Signal-to-Noise (S/N) > 10
0.15 µg/mL
Pass
Conclusion
For the purity assessment of complex halogenated aromatics like 5-fluoro-3-iodo-2-phenyl-chromen-4-one, traditional C18 methodologies represent a critical point of failure due to insufficient selectivity. By transitioning to a Pentafluorophenyl (PFP) stationary phase, analytical chemists can leverage orthogonal
π−π
and dipole-dipole interactions to achieve baseline resolution of structurally similar impurities. When paired with a rigorous, self-validating protocol aligned with ICH Q2(R2) standards, this approach guarantees the scientific integrity and trustworthiness of the resulting analytical data.
References
ICH Q2(R2) Guideline on Validation of Analytical Procedures
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns
Source: Agilent Technologies
URL:[Link]
Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents
Source: PubMed Central (PMC) / National Institutes of Health
URL:[Link]
A Comparative Guide to the Spectroscopic Validation of Synthesized 5-fluoro-3-iodo-2-phenyl-chromen-4-one and its Structural Analogs
This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural validation of novel 5-fluoro-3-iodo-2-phenyl-chromen-4-one and its synthesized analogs. As compounds within the flav...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, objective comparison of spectroscopic methodologies for the structural validation of novel 5-fluoro-3-iodo-2-phenyl-chromen-4-one and its synthesized analogs. As compounds within the flavonoid family, chromen-4-ones are significant scaffolds in medicinal chemistry and drug development.[1][2] The introduction of halogen atoms like fluorine and iodine can profoundly alter their pharmacokinetic and pharmacodynamic properties, making precise structural confirmation a critical, non-negotiable step in the research and development pipeline.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to ensure that every described method forms a self-validating system for robust and unambiguous structural elucidation. The combination of multiple spectroscopic techniques is essential for a comprehensive analysis, as each method provides unique and complementary information.[3][4]
The Strategic Workflow of Spectroscopic Validation
A logical, multi-pronged approach is paramount for efficiently and accurately confirming the structure of newly synthesized compounds. We advocate for a workflow that begins with rapid, functional group-level confirmation and progresses to detailed, high-resolution analysis of the molecular framework and composition.
Caption: Strategic workflow for spectroscopic validation.
Infrared (IR) Spectroscopy: The First-Pass Functional Group Analysis
Infrared (IR) spectroscopy is the ideal first step in the validation process.[5] It is a rapid, non-destructive technique that provides immediate confirmation of the presence or absence of key functional groups, primarily the chromen-4-one carbonyl (C=O) group.[6][7]
Expertise & Causality: Why Start with IR?
The carbonyl stretch in a chromen-4-one is one of the most intense and characteristic peaks in its IR spectrum, typically appearing in the 1630-1680 cm⁻¹ region.[8][9][10] Its presence provides immediate, albeit partial, evidence of a successful synthesis. Conversely, its absence is a strong indicator of failure, saving valuable time and resources that would otherwise be spent on more complex analyses like NMR. The exact position of this C=O peak is sensitive to its electronic environment; conjugation with the aromatic system lowers its frequency compared to a simple aliphatic ketone.[11][12] Comparing the C=O frequency across different analogs can offer initial clues about the electronic effects of the various substituents.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small, solvent-free amount (1-2 mg) of the synthesized solid compound directly onto the ATR crystal.
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for subtracting atmospheric H₂O and CO₂ signals.
Sample Scan: Lower the ATR anvil to ensure firm contact with the sample and acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
Data Analysis: The instrument's software automatically performs a background subtraction.[13] Analyze the resulting spectrum for characteristic absorption bands.
Comparative Data Interpretation
The primary diagnostic peak is the C=O stretch. We also look for C=C stretches from the aromatic rings and C-F and C-I bond vibrations, although the latter are in the fingerprint region and can be harder to assign definitively.
The electron-donating methoxy group increases electron density in the conjugated system, slightly weakening the C=O bond and lowering its vibrational frequency.[11]
C=C Stretch (Aromatic)
~1600-1450 cm⁻¹
~1600-1450 cm⁻¹
Multiple bands are expected, characteristic of the aromatic systems.
C-F Stretch
~1250-1050 cm⁻¹
~1250-1050 cm⁻¹
A strong band confirming the presence of the fluorine substituent.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Formula
Mass spectrometry provides the molecular weight and, with high-resolution instruments, the precise elemental composition of a compound.[14][15] This technique is confirmatory and serves as a powerful validation of the structure proposed by NMR.
We specify Electrospray Ionization (ESI) because it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺ or [M-H]⁻).[13][16] This is critical for unequivocally determining the molecular weight.[17] High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential. It provides mass accuracy to within a few parts per million (ppm), allowing for the confident determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.[15] For these specific analogs, HRMS will confirm the presence of one fluorine and one iodine atom.
Experimental Protocol: High-Resolution ESI-MS
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
Mass Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[13]
Data Analysis: Identify the molecular ion peak. Use the instrument software to calculate the elemental composition based on the exact measured m/z and compare it to the theoretical value for the expected formula.
Comparative Data Interpretation
The key is to match the experimentally observed exact mass with the theoretically calculated mass for the proposed molecular formula.
Compound
Molecular Formula
Calculated [M+H]⁺ (m/z)
Found [M+H]⁺ (m/z)
Mass Error (ppm)
Parent Compound
C₁₅H₉FIO₂
394.9626
394.9622
-1.0
Analog (4'-methoxy)
C₁₆H₁₁FIO₃
424.9731
424.9735
+0.9
Analog (4'-chloro)
C₁₅H₈ClFI O₂
428.9236
428.9231
-1.2
Note: The presence of chlorine in an analog would also introduce a characteristic M+2 isotopic peak with an intensity approximately one-third of the M peak, providing further structural confirmation.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[3][13] For this specific series of compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Expertise & Causality: The Power of a Multi-Nuclear Approach
¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts, integration, and coupling patterns allow for the precise assignment of each proton in the molecule.
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. The presence of the C=O carbon at a characteristic downfield shift (~170-180 ppm) further confirms the chromen-4-one core.
¹⁹F NMR: This is particularly crucial for fluorinated compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides a clean, sensitive signal.[18] Its chemical shift is highly sensitive to the electronic environment, and its coupling to nearby ¹H and ¹³C nuclei (J-coupling) is invaluable for confirming the exact position of the fluorine atom on the aromatic ring.[19][20]
Experimental Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[21][22][23] Ensure the sample is fully dissolved to avoid poor spectral resolution.[24]
Shimming: Place the sample in the spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[22]
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
Caption: Logic of multi-nuclear NMR analysis.
Comparative Data Interpretation
The substitution pattern on the 2-phenyl ring of the analogs will cause predictable changes in the chemical shifts of the protons and carbons on that ring, as well as subtle electronic effects on the rest of the molecule.
Table of Representative ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Assignment
Parent Compound (δ, ppm, J in Hz)
Analog (4'-methoxy) (δ, ppm, J in Hz)
Rationale for Shift
H-6
~8.1 (dd, J=8.0, 1.5)
~8.1 (dd, J=8.0, 1.5)
Largely unaffected by substitution on the B-ring.
H-8
~7.8 (t, J=8.0)
~7.8 (t, J=8.0)
Largely unaffected by substitution on the B-ring.
H-2', H-6'
~7.6 (m, 2H)
~7.5 (d, J=8.8, 2H)
Shielded by the electron-donating -OCH₃ group. The multiplicity simplifies to a doublet due to symmetry.
H-3', H-5'
~7.5 (m, 3H)
~7.0 (d, J=8.8, 2H)
Strongly shielded by the para -OCH₃ group.
-OCH₃
N/A
~3.9 (s, 3H)
Characteristic singlet for the methoxy protons.
Key Observations from ¹³C and ¹⁹F NMR:
¹³C NMR: The carbonyl carbon (C-4) will appear around 175 ppm. The carbon bearing the iodine (C-3) will be significantly shielded due to the heavy atom effect, while the carbon bearing the fluorine (C-5) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz).
¹⁹F NMR: The 5-fluoro substituent will appear as a single resonance. Its coupling to the adjacent H-6 proton (³JHF ≈ 8-10 Hz) is a key piece of data for confirming its position. The chemical shift of this fluorine will be subtly altered by different substituents on the 2-phenyl ring due to through-space electronic effects.
Conclusion
The structural validation of synthesized 5-fluoro-3-iodo-2-phenyl-chromen-4-one and its analogs is a multi-step process where each spectroscopic technique provides a critical and complementary piece of the puzzle. IR spectroscopy offers a rapid initial check for the core carbonyl structure. High-resolution mass spectrometry provides definitive confirmation of the molecular weight and elemental formula. Finally, a comprehensive analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the complete and unambiguous assignment of the molecular structure and connectivity. By employing this integrated and self-validating workflow, researchers can proceed with confidence in the identity and purity of their synthesized compounds for further biological evaluation.
References
Spectroscopic Methods In Organic Chemistry - CLaME. (n.d.). Vertex AI Search.
Compound Interest. (2015, May 7). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]
Spectroscopy Online. (2025, May 5). The Big Review VI: Carbonyl Compounds. Retrieved from [Link]
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less. Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 16.4: Spectroscopic Properties. Retrieved from [Link]
University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR: carbonyl compounds. Retrieved from [Link]
Online Organic Chemistry Tutor. (2025, April 27). Structure Elucidation. Retrieved from [Link]
Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link]
OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak. Retrieved from [Link]
ACS Publications. (2000, June 24). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
University of Nairobi. (n.d.). Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
West Chester University. (2020, December 26). Mass Spec Guide. Retrieved from [Link]
Anti-Cancer Agents in Medicinal Chemistry. (2023). Synthesis and Characterization of Novel 4-aryl-4H-chromene Derivatives using Borax and Evaluation of their Anticancer Effects. Bentham Science. Retrieved from [Link]
ACS Publications. (2021, June 30). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry. Retrieved from [Link]
MDPI. (2024, November 14). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molecules. Retrieved from [Link]
Bentham Science Publishers. (2020, March 1). Novel p-Functionalized Chromen-4-on-3-yl Chalcones Bearing Astonishing Boronic Acid Moiety as MDM2 Inhibitor: Synthesis, Cytotoxic Evaluation and Simulation Studies. Medicinal Chemistry. Retrieved from [Link]
ACS Publications. (2006, June 3). Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells. Journal of Medicinal Chemistry. Retrieved from [Link]
RSC Publishing. (n.d.). “On water” synthesis of highly functionalized 4H-chromenes via carbon–carbon bond formation under microwave irradiation and their antibacterial properties. RSC Advances. Retrieved from [Link]
ACS Publications. (2000, November 15). Enhanced Detection of Flavonoids by Metal Complexation and Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
National Institutes of Health. (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. PMC. Retrieved from [Link]
Hindawi. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]
eScholarship. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
ACS Publications. (2012, August 13). Flavonoid Deactivation of Excited State Flavins: Reaction Monitoring by Mass Spectrometry. Journal of the American Chemical Society. Retrieved from [Link]
MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Retrieved from [Link]
ScienceDirect. (2021, October 14). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of Saudi Chemical Society. Retrieved from [Link]
ResearchGate. (2024, October 17). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
CentAUR. (n.d.). Novel synthesised flavone derivatives provide significant insight into the structural features required for enhanced anti-prolif. Retrieved from [Link]
ResearchGate. (n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Spectroscopy Characteristics of 5-fluorouracil Porphyrin Compounds. Retrieved from [Link]
Beilstein Journals. (2018, February 7). Synthesis of fluoro-functionalized diaryl-λ 3 -iodonium salts and their cytotoxicity against human lymphoma U937 cells. Retrieved from [Link]